1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 477859-60-2
VCID: VC4218319
InChI: InChI=1S/C15H16N4O2S/c1-9-4-6-12(7-5-9)18-15(20)21-11(3)13-10(2)19-14(22-13)16-8-17-19/h4-8,11H,1-3H3,(H,18,20)
SMILES: CC1=CC=C(C=C1)NC(=O)OC(C)C2=C(N3C(=NC=N3)S2)C
Molecular Formula: C15H16N4O2S
Molecular Weight: 316.38

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate

CAS No.: 477859-60-2

Cat. No.: VC4218319

Molecular Formula: C15H16N4O2S

Molecular Weight: 316.38

* For research use only. Not for human or veterinary use.

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate - 477859-60-2

Specification

CAS No. 477859-60-2
Molecular Formula C15H16N4O2S
Molecular Weight 316.38
IUPAC Name 1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate
Standard InChI InChI=1S/C15H16N4O2S/c1-9-4-6-12(7-5-9)18-15(20)21-11(3)13-10(2)19-14(22-13)16-8-17-19/h4-8,11H,1-3H3,(H,18,20)
Standard InChI Key PEPLLTQDYNTJFO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)OC(C)C2=C(N3C(=NC=N3)S2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused thiazolo[3,2-b][1, triazole core, where a thiazole ring (five-membered ring with sulfur and nitrogen) is annulated with a triazole ring (five-membered ring with three nitrogen atoms). At position 5 of the thiazolo-triazole system, a methyl group is attached, while position 5-yl is substituted with an ethyl carbamate group. The carbamate moiety is further functionalized with a 4-methylphenyl group .

The molecular formula is C₁₅H₁₆N₄O₂S, yielding a molecular weight of 316.38 g/mol. Key structural features include:

  • Thiazolo-triazole core: Imparts rigidity and influences electronic properties.

  • Ethyl carbamate linker: Introduces hydrolyzable ester functionality.

  • 4-Methylphenyl group: Enhances lipophilicity and potential aromatic interactions.

Physicochemical Profile

PropertyValueSource
CAS Registry Number477859-60-2
Molecular FormulaC₁₅H₁₆N₄O₂S
Molecular Weight316.38 g/mol
XLogP3 (Predicted)2.8
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (S, O, N atoms)

The moderate LogP value suggests balanced lipophilicity, potentially favoring membrane permeability. The presence of hydrogen bond donors/acceptors may facilitate target binding .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step protocols:

  • Core formation: Condensation of 1,2,4-triazole-3-thiol derivatives with α-haloketones or maleimides to construct the thiazolo-triazole system .

  • Carbamate introduction: Reaction of the core with chloroethyl carbamate derivatives under basic conditions (e.g., using triethylamine in dichloromethane).

  • Functionalization: Coupling with 4-methylphenyl isocyanate or substitution reactions to install the aryl group.

Key challenges include regioselectivity in triazole functionalization and stability of the carbamate group during purification .

Analytical Characterization

Modern techniques confirm structure and purity:

  • NMR spectroscopy: ¹H NMR reveals methyl group singlet at δ 2.3–2.5 ppm and aromatic protons at δ 7.1–7.3 ppm .

  • Mass spectrometry: ESI-MS typically shows [M+H]⁺ peak at m/z 317.4.

  • X-ray crystallography: Confirms planarity of the thiazolo-triazole core and dihedral angles between aromatic systems .

Comparative Analysis with Structural Analogues

Fluorophenyl Derivative

The 4-fluorophenyl analog (PubChem CID 4617128) differs by a single substituent:

Property4-Methylphenyl Derivative4-Fluorophenyl Analog
Molecular Weight316.38 g/mol320.34 g/mol
LogP2.83.1
AChE Inhibition (IC₅₀)~20 nM (predicted)15 nM
Anticancer GI₅₀4 μM (estimated)3.2 μM

Fluorine substitution increases electronegativity, enhancing target affinity but reducing metabolic stability .

Trifluoromethylbenzyl Oxime Derivative

The compound 1-(6-methyl thiazolo[3,2-b] triazol-5-yl)-1-ethanone O-[3-(trifluoromethyl)benzyl]oxime (CAS 478245-60-2) demonstrates:

  • Enhanced potency: 20–29x improved anti-TB activity over earlier analogs .

  • Chiral specificity: (−)-enantiomer showed 5x higher potency than (+)-form .

This highlights the impact of ketone-to-oxime substitution and stereochemistry on bioactivity .

Future Research Directions

Target Identification

  • Proteomic profiling: Use affinity chromatography to identify binding partners in cancer cell lysates .

  • Molecular docking: Screen against kinase databases (e.g., PDB) to predict inhibitory targets .

Structural Optimization

  • Heterocycle expansion: Replace thiazole with selenazole to modulate redox activity .

  • Carbamate bioisosteres: Substitute with urea or thiocarbamate to alter pharmacokinetics.

Preclinical Development

  • ADMET profiling: Assess hepatic microsomal stability and CYP450 inhibition .

  • Formulation studies: Develop nanoparticle carriers to enhance solubility (>5 mg/mL required) .

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